molecular formula C7H8N2O4 B13663275 5-Methoxy-1-methyl-3-nitropyridin-2(1H)-one

5-Methoxy-1-methyl-3-nitropyridin-2(1H)-one

Cat. No.: B13663275
M. Wt: 184.15 g/mol
InChI Key: TVIPIHHBCUQCQN-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-3-nitropyridin-2(1H)-one is a synthetic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, with its unique functional groups, offers potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-methyl-3-nitropyridin-2(1H)-one typically involves the nitration of a pyridine derivative followed by methylation and methoxylation. A common synthetic route might include:

    Nitration: Starting with 2-pyridone, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Methylation: The nitrated product can then be methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Methoxylation: Finally, the methylated product can be methoxylated using sodium methoxide in methanol.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methyl-3-nitropyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 5-Methoxy-1-methyl-3-pyridone-2(1H)-one.

    Reduction: 5-Methoxy-1-methyl-3-aminopyridin-2(1H)-one.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-3-nitropyridin-2(1H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing various biochemical pathways. The nitro group could be involved in redox reactions, while the methoxy and methyl groups might affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-methylpyridine: Lacks the nitro group, making it less reactive in redox reactions.

    3-Nitropyridine: Lacks the methoxy and methyl groups, affecting its solubility and reactivity.

    2-Methoxy-3-nitropyridine: Similar but with different substitution patterns, leading to different chemical properties.

Properties

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

5-methoxy-1-methyl-3-nitropyridin-2-one

InChI

InChI=1S/C7H8N2O4/c1-8-4-5(13-2)3-6(7(8)10)9(11)12/h3-4H,1-2H3

InChI Key

TVIPIHHBCUQCQN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)[N+](=O)[O-])OC

Origin of Product

United States

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